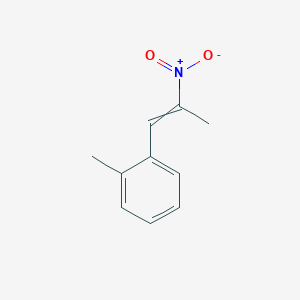
2-溴-N-(3,4-二甲苯基)苯甲酰胺
描述
2-bromo-N-(3,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.19 . It is also known by its IUPAC name 2-bromo-N-(3,4-dimethylphenyl)benzamide .
Molecular Structure Analysis
The InChI code for 2-bromo-N-(3,4-dimethylphenyl)benzamide is 1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
2-bromo-N-(3,4-dimethylphenyl)benzamide has a molecular weight of 304.19 . The compound has a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.401±0.06 g/cm3 .
科学研究应用
分子相互作用和结构分析
2-溴-N-(3,4-二甲苯基)苯甲酰胺衍生物的一个重要应用在于分子相互作用和结构分析领域。这些化合物,特别是它们的安替比林衍生物,已经通过 X 射线结构表征、Hirshfeld 表面分析和 DFT 计算合成和表征。他们的研究揭示了氢键和 π 相互作用在稳定分子结构中的重要性,为设计具有定制化特性的分子组件提供了见解 (Saeed 等,2020)。
抗真菌活性
另一个研究重点是新型 N-(2-溴苯基)-2-羟基苯甲酰胺衍生物的抗真菌特性。这些化合物对植物病原真菌和酵母表现出显着的活性,突出了它们作为开发新型抗真菌剂的先导化合物的潜力。该研究展示了这些苯甲酰胺衍生物中的结构修饰如何增强生物活性,为合成更有效的抗真菌药物提供了途径 (Ienascu 等,2018)。
合成和表征
研究还致力于这些化合物的合成和表征,包括它们作为苯并吖啶酮合成的中间体。通过 NMR 和 FT-IR 光谱等方法对这些化合物的结构解析,为进一步的化学和药理学研究提供了基础知识。这项工作对于开发能够高效且高纯度地生产这些化合物的合成策略至关重要 (Polo 等,2019)。
杀菌活性
由 2-溴-1-(3,4-二甲苯基)乙酮制备的噻唑衍生物的杀菌活性已经得到研究,揭示了这些衍生物作为杀菌剂的潜力。这项研究有助于开发对真菌病原体具有更高功效的新化合物,满足农业和医学中的关键需求 (Bashandy 等,2008)。
绿色化学方法
此外,已经探索了绿色化学方法来合成 N-烷基 2-[(2-氧代-2-芳基乙基)氨基]苯甲酰胺衍生物,展示了在生产这些化合物中更可持续和更环保的方法的潜力。此类方法对于减少化学合成的环境影响至关重要,符合可持续发展的目标 (Sabbaghan 和 Hossaini,2012)。
安全和危害
作用机制
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
生化分析
Biochemical Properties
2-Bromo-N-(3,4-dimethylphenyl)benzamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind to certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. This compound may also interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 2-Bromo-N-(3,4-dimethylphenyl)benzamide on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the transcription of specific genes, resulting in altered protein synthesis and metabolic activity.
Molecular Mechanism
At the molecular level, 2-Bromo-N-(3,4-dimethylphenyl)benzamide exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can lead to changes in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(3,4-dimethylphenyl)benzamide can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(3,4-dimethylphenyl)benzamide vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
2-Bromo-N-(3,4-dimethylphenyl)benzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of the compound, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 2-Bromo-N-(3,4-dimethylphenyl)benzamide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments. The compound may be actively transported across cell membranes or passively diffuse based on its chemical properties.
Subcellular Localization
The subcellular localization of 2-Bromo-N-(3,4-dimethylphenyl)benzamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization can determine the specific biological effects of the compound.
属性
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSRDSIECGYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351813 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303991-53-9 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)







